2-Aminopentadecanoic acid

Description

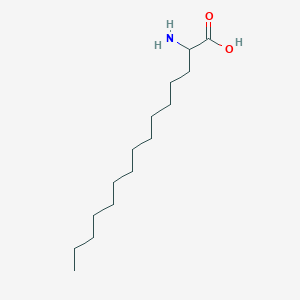

Structure

2D Structure

3D Structure

Properties

CAS No. |

109089-27-2 |

|---|---|

Molecular Formula |

C15H31NO2 |

Molecular Weight |

257.41 g/mol |

IUPAC Name |

2-aminopentadecanoic acid |

InChI |

InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18/h14H,2-13,16H2,1H3,(H,17,18) |

InChI Key |

XEDDSVXNGSVIKY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 Aminopentadecanoic Acid and Its Derivatives

Chemoenzymatic and Biocatalytic Approaches to 2-Aminopentadecanoic Acid Synthesis

Chemoenzymatic and biocatalytic methods offer powerful and environmentally friendly alternatives to traditional chemical synthesis. rsc.org These approaches leverage the high selectivity and efficiency of enzymes to catalyze key transformations, often under mild reaction conditions. nih.gov

Enzymes such as lipases, proteases, and dehydrogenases are instrumental in the synthesis of amino acids. For instance, papain has been used in the chemoenzymatic polymerization of tripeptide ethyl esters to form polypeptides containing unnatural amino acids. rsc.org Amine dehydrogenases (AmDHs) have proven effective in the synthesis of chiral amines, including hydroxylated and unfunctionalized small 2-aminoalkanes, from ketones through reductive amination. frontiersin.org Some wild-type AmDHs, like those from Caldalkalibacillus fuscus and Mycobacterium smegmatis, are efficient for producing small 2-aminoalkanes. frontiersin.org

Directed evolution and computationally-guided engineering have further expanded the biocatalytic toolbox. For example, the enzyme UstD, which catalyzes a decarboxylative aldol (B89426) addition, has been engineered to produce a variety of non-standard γ-hydroxy amino acids with high stereoselectivity. nih.govchemrxiv.org Similarly, the β-subunit of tryptophan synthase (TrpB) has been engineered for improved activity with diverse amine nucleophiles, enabling the synthesis of α,β-diamino acids. nih.gov

A notable chemoenzymatic strategy involves the use of ethylenediamine-N,N′-disuccinic acid lyase to synthesize toxin A, a precursor to various aminopolycarboxylic acids, on a multigram scale with high diastereoselectivity. rsc.org This highlights the potential of combining enzymatic reactions with chemical steps to achieve complex molecular architectures. rsc.org

Stereoselective and Enantioselective Synthesis Methodologies for the Alpha-Amino Center

The stereochemistry of the α-amino center is crucial for the biological activity of amino acids. Several stereoselective and enantioselective methods have been developed to control this critical feature.

One general approach involves the catalytic enantioselective reduction of α-keto esters or their derivatives. For example, a practical synthesis of α-amino acids utilizes the enantioselective reduction of trichloromethyl ketones catalyzed by a chiral (S)-oxazaborolidine, leading to (R)-secondary alcohols with high enantioselectivity. organic-chemistry.org These are then converted to the corresponding (S)-α-amino acids. organic-chemistry.org

Phase-transfer catalysis (PTC) using chiral catalysts derived from Cinchona alkaloids has been successfully employed for the enantioselective alkylation of achiral Schiff base esters of glycine. acs.org This method provides access to a variety of optically active α-amino acid derivatives. acs.org

Another powerful strategy is the N–H insertion reaction of vinyldiazoacetates with carbamates, cooperatively catalyzed by achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids. rsc.org This method affords α-alkenyl α-amino acid derivatives in high yields and excellent enantioselectivity. rsc.org

Other notable methodologies include:

The conversion of simple β-keto esters into enantiomerically enriched α-amino acids via N-tosyloxy β-lactams. nih.gov

The direct catalytic asymmetric addition of acetonitrile (B52724) to α-iminoesters, catalyzed by chiral N-heterocyclic carbene complexes of iridium, to produce α,α-disubstituted α-amino acids. rsc.org

The stereoselective synthesis of pinane-based 2-amino-1,3-diols, which can be transformed into other chiral amino compounds. beilstein-journals.org

The synthesis of β2-amino acid derivatives from β-nitroacrylate derivatives. rsc.org

The use of phenanthroline catalysis for the highly stereoselective synthesis of α-glycosylated carboxylic acids. rsc.org

These methods provide a diverse toolkit for the precise construction of the chiral α-amino center in this compound and related structures.

Strategies for N-Terminal and C-Terminal Functionalization of this compound

The functionalization of the N- and C-termini of amino acids and peptides is essential for modulating their properties and for their application in bioconjugation and drug development.

N-Terminal Functionalization:

Selective modification of the N-terminal amine in the presence of other nucleophilic side chains (like the ε-amino group of lysine) is a significant challenge. Reductive alkylation using aldehyde derivatives under mildly acidic conditions (pH 6.1) has emerged as a highly selective method for N-terminal modification of peptides and proteins. nih.govrsc.org This strategy has been shown to be effective for a wide range of N-terminal residues and various aldehydes, including those bearing bioorthogonal functional groups like alkynes and ketones. nih.gov

2-Pyridinecarbaldehyde (2-PCA) and its derivatives are also effective reagents for site-specific N-terminal modification through the formation of an imidazolidinone ring. nih.govu-tokyo.ac.jp This reaction is generally selective for the N-terminus, although the reactivity can be influenced by the specific N-terminal amino acid. u-tokyo.ac.jp 2-Ethynylbenzaldehydes have also been developed for selective N-terminal modification. polyu.edu.hk

C-Terminal Functionalization:

Modification of the C-terminal carboxyl group can enhance the biological activity and metabolic stability of peptides. Common C-terminal modifications include amidation and esterification. C-terminal amidation can be achieved during solid-phase peptide synthesis (SPPS) by using a Rink amide resin. researchgate.net

For peptides synthesized on a solid support, C-terminal modification can be challenging due to the risk of epimerization during activation of the carboxylic acid. nih.gov One strategy to circumvent this is to attach the peptide to the resin via a side-chain, allowing for functionalization of the free C-terminus. nih.gov

C-terminal thioesters are valuable intermediates for native chemical ligation (NCL), a powerful method for the synthesis of large peptides and proteins. nih.gov These can be generated through various methods, including the use of specific linkers in SPPS. nih.gov

Recent advances include the development of self-cleavage tags that can be fused to the C-terminus of a protein. nih.gov Triggered by a small molecule, these tags can undergo self-cleavage, allowing for the functionalization of the C-terminus with a variety of amine-containing molecules. nih.gov

Synthesis of Homologs and Analogs for Structure-Activity Relationship Studies

The synthesis of homologs and analogs of a lead compound is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). nih.govresearchgate.net For this compound, this involves the preparation of related long-chain amino acids such as 2-aminohexadecanoic acid and 15-aminopentadecanoic acid.

2-Aminohexadecanoic Acid: This homolog, with one additional methylene (B1212753) group in the side chain, can be synthesized using methods analogous to those for this compound. The (S)-enantiomer, (S)-2-aminohexadecanoic acid, has been used in structure-activity relationship studies of cyclic RGD-peptides. researchgate.netiris-biotech.de Its Fmoc-protected form is commercially available for use in peptide synthesis. iris-biotech.de

15-Aminopentadecanoic Acid: This isomer, where the amino group is at the terminus of the alkyl chain (an ω-amino acid), provides a different spatial arrangement of the functional groups. The synthesis of N-(purin-6-yl)-15-aminopentadecanoic acid has been reported, involving the reaction of 15-aminopentadecanoic acid with 6-chloropurine. mdpi.com This type of analog is useful for investigating the impact of the amino group's position on biological activity. mdpi.com

State of the Art Analytical Characterization of 2 Aminopentadecanoic Acid and Its Conjugates

High-Resolution Chromatographic Techniques for Purity Assessment and Separation (e.g., RP-HPLC, TLC)

Chromatographic methods are fundamental for the separation and purity assessment of 2-aminopentadecanoic acid and its derivatives. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Thin-Layer Chromatography (TLC) are two of the most powerful and commonly employed techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary tool for the purification and purity verification of this compound and its conjugates. chromforum.org This technique separates molecules based on their hydrophobicity. In the context of analyzing long-chain fatty acid derivatives, RP-HPLC is indispensable. For instance, in the synthesis of conjugates involving similar long-chain amino acids like 15-aminopentadecanoic acid, RP-HPLC is used to purify the crude product. plos.orgplos.orgnih.gov The separation is typically achieved on a C18 column, which contains a nonpolar stationary phase. plos.orgplos.orgnih.gov A gradient mobile phase, often consisting of a mixture of methanol (B129727) and water with an additive like trifluoroacetic acid (TFA), is used to elute the compounds. plos.orgplos.orgnih.gov The use of a gradient, where the concentration of the organic solvent is increased over time, allows for the efficient separation of compounds with varying polarities. The purity of the collected fractions is often confirmed by coupling the HPLC system to a mass spectrometer. plos.orgplos.orgnih.gov

| Parameter | Typical Condition for Long-Chain Amino Acid Conjugate Purification | Source(s) |

| Column | Cosmosil 5C18-AR-II (or similar C18 column) | plos.orgplos.orgnih.gov |

| Mobile Phase | Gradient of methanol in water with 0.1% Trifluoroacetic Acid (TFA) | plos.orgplos.orgnih.gov |

| Flow Rate | 4 mL/min (for semi-preparative scale) | plos.orgplos.org |

| Detection | UV detector and/or Electrospray Ionization Mass Spectrometry (ESI-MS) | plos.orgplos.orgnih.gov |

| Temperature | 40 °C | plos.orgplos.org |

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for monitoring reaction progress, identifying compounds, and assessing the purity of this compound. operachem.com The stationary phase is typically a silica (B1680970) gel plate, which is polar. operachem.comrsc.org The sample is spotted on the plate, which is then developed in a chamber containing a suitable mobile phase (eluent). libretexts.org For a non-polar compound like this compound, a mixture of non-polar and polar solvents, such as ethyl acetate (B1210297) and hexanes, would be used. rsc.org The separation occurs as the mobile phase moves up the plate, with different components traveling at different rates based on their polarity and affinity for the stationary phase. operachem.com After development, the spots can be visualized under UV light or by using chemical staining agents like potassium permanganate (B83412) or ninhydrin, which reacts with the amino group to produce a colored spot. rsc.orgillinois.edu The retention factor (Rf) value can be calculated to help identify the compound. researchgate.net

Advanced Mass Spectrometry for Molecular Identification and Structural Elucidation (e.g., ESI-MS, LRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and structural details. jchemrev.com For this compound and its conjugates, Electrospray Ionization (ESI) and Low-Resolution Mass Spectrometry (LRMS) are particularly valuable.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and large biomolecules, including amino acids and their conjugates. jchemrev.comaocs.org In ESI-MS, the analyte in solution is sprayed into the mass spectrometer, generating gaseous ions with minimal fragmentation. openagrar.de For this compound, ESI in positive ion mode would typically produce a protonated molecular ion, [M+H]+. nih.gov This allows for the unambiguous determination of the molecular weight. ESI can be coupled with liquid chromatography (LC-MS) to analyze complex mixtures, providing separation and mass identification simultaneously. researchgate.net When analyzing conjugates, such as those formed between this compound and peptides or other molecules, ESI-MS can determine the mass of the entire conjugate, confirming successful conjugation and determining the drug-to-antibody ratio (DAR) in antibody-drug conjugates. nih.govhpst.cz Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding structural information about the original molecule, such as the sequence of a peptide conjugate or the location of the fatty acid chain. jchemrev.comnih.gov

Low-Resolution Mass Spectrometry (LRMS) provides nominal mass information and is often used to confirm the identity of synthesized compounds. In studies involving the synthesis of complex molecules derived from similar long-chain amino acids, LRMS with an ESI source (LRMS (ESI+)) is frequently used to verify the mass of the final product. plos.orgplos.orgnih.gov The observed m/z value is compared to the calculated (calcd) mass of the expected protonated molecule [M+H]+.

| Conjugate Precursor/Compound | Calculated Mass (m/z) for [M+H]+ | Found Mass (m/z) | Source(s) |

| Conjugate of 15-aminopentadecanoic acid with HBED-CC chelator | 772.4 | 772.3 | plos.orgnih.gov |

| Conjugate of 16-amino-3-methylhexadecanoic acid with HBED-CC | 800.4 | 800.1 | plos.orgplos.org |

| Gallium-complex of DOTA-conjugated 15-aminopentadecanoic acid | 876.4 | 876.3 | plos.orgnih.gov |

This data demonstrates the utility of LRMS in confirming that the desired synthetic transformation has occurred, providing essential evidence for the formation of the target conjugate.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. compoundchem.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. bhu.ac.inucl.ac.uk

¹H NMR Spectroscopy provides information on the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. mnstate.edu For this compound, the ¹H NMR spectrum would exhibit several key signals:

α-Proton (H-2): A multiplet appearing in the range of δ 3.0-4.0 ppm, shifted downfield due to the adjacent electron-withdrawing amino (-NH₂) and carboxylic acid (-COOH) groups.

Alkyl Chain Protons (-CH₂-): A large, broad signal, often overlapping, in the region of δ 1.2-1.6 ppm, characteristic of a long aliphatic chain. compoundchem.com

Terminal Methyl Protons (-CH₃): A triplet around δ 0.9 ppm, resulting from coupling to the adjacent -CH₂- group. compoundchem.com

Amine and Carboxyl Protons (-NH₂ and -COOH): These protons are exchangeable and may appear as broad singlets over a wide chemical shift range, and their signals can be confirmed by D₂O exchange. mnstate.edu

¹³C NMR Spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. bhu.ac.in The expected chemical shifts for this compound are:

Carboxyl Carbon (C-1): In the range of δ 170-185 ppm, typical for a carboxylic acid. researchgate.net

α-Carbon (C-2): In the range of δ 50-60 ppm, attached to the amino group. bhu.ac.in

Aliphatic Chain Carbons (-CH₂-): A series of signals between δ 20-40 ppm. researchgate.net

Terminal Methyl Carbon (C-15): The most upfield signal, typically around δ 14 ppm. researchgate.net

Advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals by showing correlations between directly bonded C-H pairs (HSQC) or through two to three bonds (HMBC). libretexts.orgmagritek.com

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C-1 (-COOH) | 10-13 (broad s) | 170-185 |

| C-2 (-CH(NH₂)-) | 3.0-4.0 (m) | 50-60 |

| C-3 (-CH₂-) | ~1.6-1.8 (m) | ~30-35 |

| C-4 to C-14 (-CH₂-)n | ~1.2-1.4 (broad m) | ~22-30 |

| C-15 (-CH₃) | ~0.9 (t) | ~14 |

| -NH₂ | 1.0-4.0 (broad s) | N/A |

Complementary Spectroscopic and Spectrometric Methods in Characterization

While chromatography, mass spectrometry, and NMR are the principal techniques, other methods provide complementary information for a full characterization of this compound and its conjugates.

Spectrophotometric assays can be employed to quantify specific functional groups. For instance, in conjugation reactions where the amino group of this compound is targeted, a trinitrobenzene sulfonic acid (TNBS) assay can be used. fujifilm.com TNBS reacts with primary amino groups that have not been modified, and the resulting colored product can be measured by UV-Vis spectrophotometry to determine the degree of conjugation or the amount of unreacted starting material. fujifilm.com

Capillary Electrophoresis (CE) is another high-resolution separation technique that separates molecules based on their charge-to-size ratio. nih.gov CE coupled with mass spectrometry (CE-MS) is particularly effective for the rapid analysis of amino acids and peptides in complex matrices. lcms.czcore.ac.uk This method offers an orthogonal separation mechanism to RP-HPLC and can provide complementary data on the purity and identity of this compound and its smaller conjugates. nih.gov

Computational Chemistry and Theoretical Modeling of 2 Aminopentadecanoic Acid Interactions

Quantum Chemical Investigations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure and reactivity of 2-aminopentadecanoic acid. chemistryworld.comelectrochemsci.org These methods allow for the calculation of various parameters that are crucial for understanding the molecule's chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.netnih.gov Studies have shown that this compound, along with similar amino acid derivatives, possesses a relatively low HOMO-LUMO gap, indicating a higher tendency to react. electrochemsci.org This characteristic is linked to its potential as an electron donor. electrochemsci.org

Fukui functions are another powerful tool derived from DFT that help in identifying the most reactive sites within a molecule for both nucleophilic and electrophilic attacks. ias.ac.inhackernoon.com For this compound, calculations reveal that the nitrogen atom is the preferred site for electrophilic attack, meaning it is the most likely region to donate electrons. electrochemsci.org Conversely, the sp2 hybridized oxygen atom in the carboxylic acid group is the most probable site for nucleophilic attack, indicating its tendency to accept electrons. electrochemsci.org This information aligns with the analysis of HOMO and LUMO distributions. electrochemsci.org

Mulliken atomic charges provide a way to quantify the distribution of electron density among the atoms in a molecule. nih.govnih.gov In this compound, the nitrogen atom carries the highest negative charge, further supporting its role as an electron-donating center. researchgate.net The analysis of Mulliken charges confirms that the amino group is the primary site for electron donation, while the carboxylic acid group is the region most likely to accept electrons. electrochemsci.org

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Aminotridecanoic acid | -6.31 | -0.84 | 5.47 |

| Aminotetradecanoic acid | -6.29 | -0.87 | 5.42 |

| This compound | -6.26 | -0.90 | 5.36 |

| Aminohexadecanoic acid | -6.29 | -0.87 | 5.42 |

| Aminoheptadecanoic acid | -6.26 | -0.90 | 5.36 |

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| O (sp2) | -0.134 | -0.102 |

| O (sp3) | -0.060 | -0.033 |

| N | 0.038 | -0.154 |

Molecular Dynamics Simulations of Interfacial Adsorption and Binding Properties

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing valuable insights into their interactions with surfaces and membranes. mdpi.comdovepress.com These simulations have been employed to investigate the adsorption and binding characteristics of this compound on various interfaces.

When studying the interaction of this compound with metal surfaces, MD simulations reveal that the molecule has a strong tendency to adsorb. electrochemsci.org This adsorption is primarily driven by the interaction between the amino group, which donates electrons, and the metal surface, which acts as an electron acceptor. electrochemsci.orgchemscene.com The carboxylic acid group can also participate in the interaction by accepting electrons from the metal. electrochemsci.org The binding energy, which quantifies the strength of this interaction, is influenced by the nature of the metal surface and the surrounding medium. electrochemsci.org For instance, simulations have shown that the binding energy can be significantly higher in an aqueous solution compared to a vacuum, highlighting the role of the solvent in stabilizing the adsorbed molecule. electrochemsci.org

The study of amino acid interactions with biological membranes is another area where MD simulations are particularly useful. While specific simulations for this compound with biological membranes are not extensively detailed in the provided search results, the general principles of amino acid-membrane interactions can be inferred. The long hydrocarbon chain of this compound would likely favor its insertion into the hydrophobic core of a lipid bilayer, while the polar amino and carboxyl groups would interact with the polar head groups of the lipids or the aqueous environment.

Predictive Modeling of Structure-Property Relationships and Derivative Behavior

Predictive modeling, often utilizing Quantitative Structure-Property Relationship (QSPR) approaches, aims to establish correlations between the molecular structure of a compound and its physical or biological properties. nih.govdoi.orgresearchgate.net For this compound and its derivatives, such models can predict properties like solubility, lipophilicity, and binding affinity based on calculated molecular descriptors. arxiv.orgmdpi.com

By systematically modifying the structure of this compound, for example, by changing the length of the alkyl chain or introducing different functional groups, it is possible to create a library of virtual compounds. rsc.org QSPR models can then be trained on this data to predict how these structural changes will affect the desired properties. This predictive capability is invaluable for guiding the synthesis of new derivatives with enhanced performance for specific applications. For instance, in the context of corrosion inhibition, models can predict which derivatives will have the strongest interaction with a metal surface. electrochemsci.org

Computational Design Principles for this compound-Based Functional Molecules

The insights gained from quantum chemical calculations and molecular dynamics simulations provide a set of design principles for creating novel functional molecules based on the this compound scaffold. researchgate.netnih.gov These principles guide the rational design of molecules with tailored properties.

For example, to design a more effective corrosion inhibitor, one might aim to enhance the electron-donating capacity of the molecule. researchgate.net Based on the computational findings, this could be achieved by modifying the amino group or introducing other electron-rich functionalities into the molecule. electrochemsci.org Similarly, to design a molecule that interacts strongly with a specific biological target, the structure can be modified to optimize its shape, size, and chemical complementarity to the binding site. mdpi.com

Computational design allows for the virtual screening of a vast number of potential derivatives, saving significant time and resources compared to traditional experimental approaches. biorxiv.org By combining predictive modeling with an understanding of the fundamental structure-property relationships, researchers can focus their synthetic efforts on the most promising candidates, accelerating the discovery of new and improved functional molecules derived from this compound.

Biochemical Pathways and Molecular Interactions Involving 2 Aminopentadecanoic Acid

Integration into Broader Fatty Acid and Amino Acid Metabolic Pathways

The metabolism of 2-aminopentadecanoic acid is anticipated to intersect with the primary catabolic pathways for both fatty acids and amino acids. Catabolism of fatty acids primarily occurs through beta-oxidation in the mitochondria to generate energy in the form of ATP. wikipedia.orgnih.gov Conversely, amino acid catabolism typically begins with the removal of the amino group, after which the remaining carbon skeleton enters central metabolic routes. nih.govkhanacademy.org

For this compound, the initial metabolic step would likely involve deamination, a process common to all amino acids, catalyzed by aminotransferases. This reaction transfers the alpha-amino group to an alpha-keto acid, such as alpha-ketoglutarate, converting the amino acid into its corresponding alpha-keto acid (2-oxo-pentadecanoic acid) and generating glutamate. nih.govnih.gov

The resulting carbon skeleton, 2-oxo-pentadecanoic acid, can then enter the fatty acid oxidation pathway. Fatty acids are typically broken down via beta-oxidation, a process that sequentially shortens the acyl chain to produce acetyl-CoA. wikipedia.org This acetyl-CoA then enters the citric acid cycle (TCA cycle) to be completely oxidized to CO2, generating NADH and FADH2 for ATP production through oxidative phosphorylation. wikipedia.orggenome.jp The carbon backbone of amino acids can also be converted into key metabolic intermediates such as pyruvate, oxaloacetate, and acetyl-CoA, allowing them to serve as precursors for glucose or fatty acids. khanacademy.org Given its long carbon chain, the catabolism of this compound would yield a significant amount of energy, comparable to that of pentadecanoic acid, a 15-carbon saturated fatty acid. wikipedia.orgnih.gov

Enzymatic Biotransformations Relevant to Long-Chain Amino Acids

The biotransformation of long-chain amino acids is a field of significant interest for producing valuable chemicals like surfactants and pharmaceutical intermediates. researchgate.net Enzymes are central to these transformations due to their high specificity and efficiency under mild conditions. csic.es Several classes of enzymes are relevant to the biotransformation of a molecule like this compound.

Hydrolases, such as lipases and acylases, are widely used. For instance, acylase I from pig kidney has demonstrated effectiveness in catalyzing the synthesis of N-lauroyl-l-amino acids from the corresponding amino acids and lauric acid (a C12 fatty acid). researchgate.net This type of reaction, known as reverse hydrolysis or amidation, could potentially acylate the amino group of this compound. researchgate.netresearchgate.net

Transaminases (aminotransferases) are crucial for the interconversion of amino acids and keto acids. nih.govnih.gov A transaminase could catalyze the reversible transfer of the amino group from this compound to a keto acid acceptor. nih.gov Furthermore, amino acid dehydrogenases catalyze the reductive amination of keto acids using NAD(P)H to produce amino acids, a pathway that could potentially be involved in its synthesis or degradation. nih.gov The table below summarizes key enzymatic reactions relevant to long-chain amino acids.

| Enzyme Class | Specific Enzyme Example | Relevant Reaction | Potential Relevance to this compound |

|---|---|---|---|

| Hydrolases (Acylases) | Acylase I (from pig kidney) | Synthesis/hydrolysis of N-acyl amino acids. researchgate.net | Acylation of the amino group or deacylation of an N-acyl derivative. |

| Hydrolases (Lipases) | Lipases (e.g., proRML lipase) | Amidation of fatty acids with amino acids. researchgate.net | Synthesis of N-acyl derivatives using the amino group. |

| Transferases (Aminotransferases) | Branched-chain aminotransferase | Reversible transamination of branched-chain amino acids to their corresponding keto acids. nih.gov | Removal of the amino group to form 2-oxo-pentadecanoic acid. |

| Oxidoreductases (Amino Acid Dehydrogenases) | L-leucine dehydrogenase | Reductive amination of a keto acid to form an amino acid. nih.gov | Synthesis from 2-oxo-pentadecanoic acid or oxidative deamination. |

Role as Potential Precursors or Metabolites in Biological Systems

Due to its bifunctional nature, possessing both an amine and a carboxylic acid group, this compound and related long-chain amino acids are valuable precursors for the synthesis of more complex molecules. axispharm.com Research on similar compounds, such as 12-aminododecanoic acid and 15-aminopentadecanoic acid, highlights their utility as building blocks in pharmaceutical and materials science. axispharm.complos.org

These molecules can serve as precursors for various bioactive compounds, including:

Peptidomimetics : Their structure can be incorporated into peptide-like molecules that mimic the structure and function of natural peptides, which is a key strategy in drug design. axispharm.comdtic.mil

Bioactive Lipids : Sphingosine-like compounds can act as precursors for ceramides, which are important signaling molecules and structural components of cell membranes. researchgate.net

Radiolabeled Imaging Agents : Long-chain fatty acid derivatives, such as 15-aminopentadecanoic acid, have been used to synthesize chelator-conjugated molecules for medical imaging, particularly for myocardial metabolic studies. plos.org

Polyamides : The amine and carboxyl groups can react to form amide bonds, making them monomers for the synthesis of specialized polyamides. axispharm.com

In natural systems, odd-chain fatty acids like pentadecanoic acid are found in the diet and can be incorporated into cellular lipids. Metabolites derived from these fatty acids, such as lysophosphatidylcholines with odd-chain fatty acids (e.g., LPC 15:0), have been identified in human blood and linked to various physiological states. elifesciences.org While this compound itself is not a common metabolite, it could theoretically be generated through the amination of pentadecanoic acid derivatives or exist as a specialized metabolite in certain organisms.

Molecular Mechanisms of Interaction with Biomacromolecules (e.g., proteins, enzymes)

The interaction of this compound with proteins and enzymes is dictated by the combined properties of its amino acid "head" and its long, aliphatic "tail." The specific binding to a protein, such as within an enzyme's active site, would depend on the spatial arrangement and chemical nature of the amino acid residues in the binding pocket. libretexts.org

The molecular interactions can be divided into two main categories:

Alpha-Amino Acid Headgroup Interactions : The N-terminal amino group and the C-terminal carboxyl group are capable of forming strong, specific interactions. At physiological pH, these groups are typically ionized, forming a zwitterion with a positively charged ammonium (B1175870) group (-NH3+) and a negatively charged carboxylate group (-COO-). wikipedia.org These charged groups can form powerful ionic bonds (salt bridges) with oppositely charged amino acid residues in a protein, such as aspartic acid, glutamic acid, lysine, or arginine. github.io Additionally, they are excellent donors and acceptors for hydrogen bonds. libretexts.orggithub.io

Aliphatic Side Chain Interactions : The 13-carbon alkyl chain (the remainder of the 15-carbon structure) is long, flexible, and highly nonpolar. This tail would strongly favor interacting with hydrophobic pockets in a protein, away from the aqueous environment. These hydrophobic interactions are driven by the displacement of ordered water molecules, leading to a net increase in entropy, which is a major stabilizing force in protein structure and binding. github.io The long chain can also participate in numerous van der Waals attractions with nonpolar amino acid side chains like leucine, isoleucine, and valine. libretexts.org

The dual nature of this compound allows it to act as a molecular "anchor," with the charged headgroup forming specific polar contacts while the hydrophobic tail inserts into a nonpolar cavity of a protein or a lipid membrane. axispharm.com

| Molecular Region | Type of Interaction | Interacting Partner on Biomacromolecule | Significance |

|---|---|---|---|

| Alpha-Amino Acid Headgroup (-CH(NH3+)-COO-) | Ionic Bonds (Salt Bridges) | Charged side chains (e.g., Aspartate, Glutamate, Lysine). github.io | Provides high-affinity, specific binding. |

| Hydrogen Bonding | Polar side chains (e.g., Serine, Glutamine) and peptide backbone. github.io | Contributes to binding specificity and orientation. | |

| Aliphatic Tail (C13H27) | Hydrophobic Interactions | Nonpolar side chains (e.g., Leucine, Valine, Phenylalanine). github.io | Major driving force for binding within nonpolar pockets or membranes. |

| Van der Waals Forces | All nearby atoms in the binding pocket. libretexts.org | Numerous, weak, distance-dependent attractions that stabilize the overall complex. |

Applications of 2 Aminopentadecanoic Acid in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Chiral Building Block in Asymmetric Synthesis

2-Aminopentadecanoic acid is a valuable component of the "chiral pool," which comprises readily available, enantiomerically pure compounds sourced from nature. wikipedia.org The use of such compounds in chemical synthesis is a highly efficient strategy, as the molecule's inherent chirality can be used to direct the stereochemical outcome of subsequent reactions, a process known as asymmetric synthesis. wikipedia.org This approach is often more efficient than methods that build chirality from achiral precursors. wikipedia.org

The core value of this compound in this context lies in its dual functionality: the chiral α-carbon and the reactive amino and carboxylic acid groups. researchgate.net These functional groups can be chemically modified in a variety of ways without disturbing the original stereocenter. baranlab.org This allows chemists to use the this compound backbone to construct more complex molecules with a specific, predetermined three-dimensional architecture. wikipedia.org

The process, known as chiral pool synthesis, leverages the existing stereocenter to create new ones with high selectivity. wikipedia.orgwikipedia.org For instance, the amino and carboxyl groups can serve as handles for chain elongation or the formation of heterocyclic rings, making it a foundational block for synthesizing complex natural products and pharmaceutical agents where specific stereoisomerism is crucial for biological activity. researchgate.net While many amino acids are used in this way, the long C13 alkyl chain of this compound offers unique steric and hydrophobic properties that can be exploited in the design of novel molecular targets.

Table 1: Principles of this compound in Asymmetric Synthesis

| Concept | Description | Relevance of this compound |

|---|---|---|

| Chiral Pool | A collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources. wikipedia.org | As a non-proteinogenic amino acid, it can be sourced or synthesized in enantiopure form, making it a ready-to-use chiral building block. |

| Asymmetric Synthesis | A reaction or reaction sequence where one or more new elements of chirality are formed, resulting in unequal amounts of stereoisomeric products. wikipedia.org | The existing stereocenter at the α-carbon directs the formation of new chiral centers in subsequent reactions, ensuring high stereochemical purity in the final product. |

| Chiral Building Block | An enantiopure compound used as a starting material in a synthesis to introduce chirality into the target molecule. wikipedia.orgbaranlab.org | Its defined stereochemistry and modifiable functional groups (amine and carboxylic acid) allow it to be incorporated into larger, more complex chiral molecules. researchgate.net |

Conjugation Chemistry for Peptide and Peptidomimetic Construction

In peptide science, the incorporation of non-proteinogenic amino acids is a key strategy for creating peptides and peptidomimetics with enhanced properties. wikipedia.orgnih.gov Peptidomimetics are molecules designed to mimic natural peptides but often exhibit improved stability against enzymatic degradation, better bioavailability, or tailored biological activity. wikipedia.orgnih.gov this compound, with its long lipophilic side chain, is an ideal candidate for such modifications.

The incorporation of this amino acid into a peptide chain is typically achieved through standard solid-phase peptide synthesis (SPPS) methodologies. peptide.comsigmaaldrich.com The most common approach, Fmoc/tBu chemistry, involves the sequential addition of amino acids to a growing peptide chain anchored to a solid polymer support. The this compound would be introduced as an Fmoc-protected derivative, for example, Fmoc-2-aminopentadecanoic acid, which can be coupled using standard activating agents. This process is analogous to the synthesis of lipopeptides using similar long-chain amino acids like 2-aminopalmitic acid. researchgate.net

Once integrated, the pentadecyl side chain imparts significant lipophilicity to the peptide. This modification can enhance the molecule's ability to interact with and penetrate cell membranes, a crucial factor for the efficacy of many therapeutic peptides. nih.gov Furthermore, the non-natural structure of the side chain can provide steric hindrance that protects the adjacent peptide bonds from cleavage by proteases, thereby increasing the peptide's half-life in biological systems. nih.gov These attributes make this compound a powerful tool for designing robust and effective peptidomimetic therapeutics. mdpi.com

Development of Functional Monomers and Polymers for Tailored Material Properties

This compound is a classic example of an AB-type monomer, possessing two distinct functional groups—an amine (-NH2) and a carboxylic acid (-COOH)—that can react with each other. This bifunctionality allows it to undergo step-growth polymerization, specifically condensation polymerization, to form polyamides. wikipedia.orgbritannica.com In this reaction, the carboxyl group of one monomer reacts with the amine group of another, forming an amide bond and eliminating a molecule of water. libretexts.org This process, repeated thousands of times, results in a long-chain polymer. chemrevise.org

The resulting polymer is a polyamide where the repeating unit is the this compound residue. The polymer backbone consists of repeating amide linkages, while the long C13 alkyl chains project as side groups. The properties of this polyamide would be significantly influenced by these large, nonpolar side chains. Unlike simple linear polyamides such as Nylon 6, the bulky side chains in poly(this compound) would disrupt chain packing and reduce intermolecular hydrogen bonding between the amide groups. This is expected to decrease crystallinity, lower the melting point, and enhance solubility in organic solvents, similar to how N-phenylated side chains improve the processability of aromatic polyamides. ntu.edu.tw The synthesis of polymers from analogous long-chain amino acids, such as 17-aminoheptadecanoic acid, has been shown to produce low-melting polyamides. google.com Furthermore, ω-amino acids are recognized as valuable renewable building blocks for producing specialty polyamides. wur.nl

| Surface Properties | Hydrophobic / Lipophilic | The high density of long alkyl chains would render the polymer surface highly nonpolar. |

Utilization in the Synthesis of Novel Surfactants and Emulsifying Agents

Surfactants are amphiphilic molecules containing both a hydrophilic (water-loving) head and a hydrophobic (oil-loving) tail. acs.org This dual nature allows them to adsorb at interfaces, such as oil and water, reducing interfacial tension and stabilizing emulsions. mdpi.com this compound possesses the ideal structural motifs for a surfactant: the amino acid group acts as a polar, hydrophilic head, while the 13-carbon alkyl chain provides a substantial nonpolar, hydrophobic tail. academie-sciences.frpcc.eu

Amino acid-based surfactants (AASs) are of significant interest because they are often derived from renewable resources and exhibit excellent biodegradability and low toxicity. academie-sciences.frwanabio.com Surfactants can be synthesized from this compound through straightforward chemical modifications. For example, neutralizing the carboxylic acid with a base (like NaOH or KOH) would produce an anionic surfactant, sodium or potassium 2-aminopentadecanoate. Alternatively, the amine group can be quaternized to create a cationic surfactant. wanabio.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| Fmoc-2-aminopentadecanoic acid |

| Poly(this compound) |

| Sodium 2-aminopentadecanoate |

| Potassium 2-aminopentadecanoate |

| 2-aminopalmitic acid |

| 17-aminoheptadecanoic acid |

Research on Functional Derivatives of 2 Aminopentadecanoic Acid with Specialized Applications

Design and Evaluation of 2-Aminopentadecanoic Acid-Based Corrosion Inhibitors

The use of organic compounds to prevent the corrosion of metals is a well-established strategy, particularly in industrial settings where metal surfaces are exposed to corrosive substances like hydrochloric acid. electrochemsci.org Amino acids and their derivatives are considered promising "green" corrosion inhibitors due to their eco-friendly nature. mdpi.comresearchgate.net The effectiveness of these molecules lies in their ability to adsorb onto the metal surface, forming a protective film that blocks the corrosive agents. mdpi.comaspur.rs

Computational studies have been employed to predict the efficacy of various amino acid derivatives as corrosion inhibitors. electrochemsci.orgjksus.org A theoretical investigation using quantum chemical calculations and molecular dynamics studied five amino acid derivatives, including aminopentadecanoic acid, to assess their potential as corrosion inhibitors. electrochemsci.org The study analyzed molecular reactivity parameters to understand the interaction between the inhibitor molecules and metal surfaces. electrochemsci.org

The results indicated that the inhibitor molecules tend to interact with the metal surface by donating electrons from their amino groups and accepting electrons through their carboxylic acid groups. electrochemsci.org Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. A high EHOMO value suggests a greater tendency to donate electrons, while a low ELUMO value indicates a higher capacity to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of reactivity; a smaller gap suggests higher reactivity. electrochemsci.orgresearchgate.net

The computational analysis revealed that aminopentadecanoic acid, along with aminoheptadecanoic acid, had the highest tendency for electron donation and reactivity among the compounds studied, suggesting strong potential as a corrosion inhibitor. electrochemsci.org

Table 1: Quantum Chemical Parameters for Selected Amino Acid Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Aminotridecanoic acid | -9.077 | 2.152 | 11.229 |

| Aminotetradecanoic acid | -9.102 | 2.164 | 11.266 |

| Aminopentadecanoic acid | -9.066 | 2.169 | 11.235 |

| Aminohexadecanoic acid | -9.102 | 2.172 | 11.274 |

| Aminoheptadecanoic acid | -9.056 | 2.176 | 11.232 |

Data sourced from a computational study on amino acid derivatives as potential corrosion inhibitors. electrochemsci.org

Synthesis and Research into Radiogallium-Labeled Derivatives for Molecular Imaging Probes

Radiolabeled long-chain fatty acids are vital imaging agents for diagnosing metabolic heart dysfunction, as fatty acids are the primary energy source for the myocardium. nih.govnih.gov Alterations in fatty acid metabolism can serve as a biomarker for ischemia and myocardial damage. nih.gov To this end, researchers have focused on developing fatty acid-based tracers labeled with radiogallium (67Ga or 68Ga) for use in Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging. nih.govmdpi.com

In one study, derivatives of pentadecanoic acid (PDA) were synthesized and conjugated with chelating agents like HBED-CC and DOTA, which can stably bind to radiogallium. nih.govplos.org The synthesis involved reacting 15-aminopentadecanoic acid with an activated form of the chelator. nih.govplos.org The resulting precursors were then labeled with 67Ga. nih.gov

The biodistribution of these novel radiogallium-labeled fatty acid derivatives was evaluated in mice. The initial uptake of the tracers in the heart was measured at various time points post-injection. For instance, at 0.5 minutes post-injection, the heart uptake for [67Ga]Ga-HBED-CC-PDA was 5.01 ± 0.30 %ID/g (percent injected dose per gram of tissue) and for [67Ga]Ga-DOTA-PDA was 5.67 ± 0.22 %ID/g. nih.govplos.org While these values were lower than the established tracer [123I]BMIPP, the study demonstrated the feasibility of creating such probes and highlighted that further structural modifications could improve cardiac uptake for clinical applications. nih.govplos.org

Table 2: Myocardial Uptake of Radiogallium-Labeled Fatty Acid Derivatives

| Radiotracer | Heart Uptake at 0.5 min (%ID/g) | Heart Uptake at 10 min (%ID/g) |

|---|---|---|

| [67Ga]Ga-HBED-CC-PDA | 5.01 ± 0.30 | 1.15 ± 0.16 |

| [67Ga]Ga-DOTA-PDA | 5.67 ± 0.22 | 0.81 ± 0.14 |

| [123I]BMIPP (Reference) | 21.36 ± 2.73 | 11.66 ± 1.15 |

Data from a 2021 study on myocardial metabolic imaging agents. nih.govplos.org

Engineering of this compound-Derived Linkers for Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) represent a new frontier in drug discovery, working by hijacking the body's own cellular machinery to selectively destroy disease-causing proteins. enamine.net A PROTAC molecule is heterobifunctional, consisting of two active ligands connected by a chemical linker: one ligand binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase. precisepeg.com This proximity induces the ubiquitination and subsequent degradation of the target protein. enamine.net

15-Aminopentadecanoic acid, with its long alkane chain terminated by reactive amine and carboxylic acid groups, is utilized as a linker component in the synthesis of PROTACs. broadpharm.commedchemexpress.com The terminal functional groups allow for straightforward covalent attachment to the two different ligands, bridging the protein of interest and the E3 ligase. broadpharm.commedchemexpress.com The 15-carbon chain provides significant length and flexibility, which can be crucial for achieving the optimal orientation for the ternary complex formation.

Table 3: Common Linker Types Used in PROTAC Design

| Linker Type | Key Features |

|---|---|

| Alkyl-Based | Consist of saturated/unsaturated alkyl chains; often hydrophobic but synthetically accessible. precisepeg.com |

| PEG-Based | Composed of ethylene (B1197577) glycol units; imparts hydrophilicity and improves water solubility. precisepeg.com |

| Cycloalkane-Based | Contain rigid structures like piperazine (B1678402) or piperidine; can enhance metabolic stability. precisepeg.com |

| Triazole-Based | Synthesized via click chemistry; metabolically stable and rigid. precisepeg.com |

Development of Photoreactive Cross-Linkers and Bioconjugation Reagents from Long-Chain Amino Acids

Photoreactive cross-linkers are powerful tools used to study molecular interactions within a native cellular environment. researchgate.net These reagents contain a photo-activatable group (e.g., an aryl azide (B81097) or diazirine) that, upon exposure to UV light, forms a highly reactive species capable of creating a covalent bond with nearby molecules. scbt.comthermofisher.com This allows for the "capture" of transient or weak interactions between biomolecules, such as proteins and lipids. researchgate.net

Long-chain amino acids are excellent scaffolds for creating such probes. The aliphatic tail can mimic natural lipids, allowing the probe to integrate into cellular membranes or bind to lipid-interacting proteins, while the amino acid headgroup provides a site for attaching the photoreactive moiety and other functionalities like biotin (B1667282) for subsequent purification. nih.gov

In a notable study, researchers synthesized a cleavable, biotinylated, and photoreactive analog of glucosylceramide to identify its interacting protein partners. researchgate.netnih.gov While this specific study used D,L-2-aminohexadecanoic acid (a C16 amino acid), the principle is directly applicable to this compound. The native fatty acid of the lipid was replaced with the long-chain amino acid, which was then further modified. nih.gov These probes successfully bound to and cross-linked with the glycolipid transfer protein (GLTP), demonstrating their utility in probing physiologically relevant interactions. researchgate.netnih.gov Combining amine-reactive cross-linkers with photo-reactive amino acids can maximize the structural information gained from such experiments. nih.gov

Synthesis of Lipopeptides Featuring this compound for Enhanced Bioactivity Research

Lipopeptides are molecules composed of a lipid tail attached to a short peptide chain. nih.gov This combination of a hydrophobic fatty acid and a hydrophilic peptide gives them amphiphilic properties, enabling them to interact with and disrupt cell membranes. nih.gov This mechanism is the basis for the potent antimicrobial activity of many natural and synthetic lipopeptides. nih.govnih.gov

The length and structure of the fatty acid chain are critical determinants of a lipopeptide's biological activity and selectivity. mdpi.com Researchers systematically synthesize series of lipopeptides with varying fatty acid lengths (e.g., C10, C12, C14, C16) to optimize properties like antimicrobial potency while minimizing unwanted effects like hemolytic activity. mdpi.com this compound (C15) can be incorporated into these synthetic schemes to fine-tune the hydrophobicity of the final molecule. scirp.org

The synthesis is often carried out using solid-phase peptide synthesis, where the peptide backbone is assembled step-by-step, followed by the attachment of the fatty acid to the N-terminus. nih.gov Studies have shown that lipopeptides featuring fatty acids can effectively penetrate lipid membranes, causing fluidization and thinning, with a more pronounced effect often seen on membranes mimicking those of Gram-positive bacteria. nih.gov Such research is crucial for developing new classes of antibiotics to combat multidrug-resistant pathogens. nih.govnih.gov

Table 4: Example of a Lipopeptide Series with Varying Fatty Acid Chains

| Lipopeptide General Structure | Fatty Acid Chain Length (n) | Resulting Lipopeptide |

|---|---|---|

| CnH2n+1CO-dPhe-Dab-Dab-Leu-NH2 | 11 | C12-fXXL |

| 13 | C14-fXXL | |

| 15 | C16-fXXL |

Based on a design from a 2020 study on antimicrobial lipopeptides. 'f' denotes D-phenylalanine, 'X' denotes L-2,4-diaminobutyric acid, 'L' denotes L-leucine. nih.gov

Application in Targeted Delivery Systems Research

Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, such as a tumor, while minimizing exposure to healthy tissues. wikipedia.org This is often achieved by packaging the drug into nanocarriers, like liposomes or polymeric micelles, which are decorated with targeting ligands that recognize specific receptors on diseased cells. wikipedia.orgnih.gov

Derivatives of long-chain amino acids, including this compound, are valuable in this field for several reasons. The long aliphatic chain provides lipophilicity, which can be used to anchor the molecule within the lipid bilayer of a liposome (B1194612) or to form the hydrophobic core of a micelle. mdpi.comsmolecule.com The terminal amine or carboxyl groups can be used as chemical handles to conjugate drugs, targeting moieties (like folic acid or specific peptides), or polymers that enhance circulation time. nih.govfrontiersin.orgmdpi.com

For example, self-assembling lipopeptide nanotherapeutics have been designed where the fatty acid component, such as linoleic acid, contributes to the formation of the nanoparticle and enhances its antitumor and antibacterial activity. mdpi.com Similarly, 2-aminohexadecanoic acid has been noted for its use in liposomal formulations for drug delivery systems. smolecule.com The principles extend to this compound, which can be incorporated into such systems to create nanomedicines that encapsulate anticancer drugs, potentially leading to combined therapeutic effects and improved treatment outcomes. mdpi.com

Prospective Research Directions and Unexplored Avenues for 2 Aminopentadecanoic Acid

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

Predictive Modeling of Physicochemical and Biological Properties:

De Novo Design of Novel Derivatives:

Table 1: Applications of AI/ML in 2-Aminopentadecanoic Acid Research

| AI/ML Application | Description | Potential Impact on this compound Research |

| ADMET Prediction | Utilizes algorithms to forecast the pharmacokinetic and toxicity profiles of compounds. nih.govgreenstonebio.com | Enables early-stage filtering of this compound derivatives with unfavorable properties, saving time and resources. |

| Quantitative Structure-Activity Relationship (QSAR) | Models the relationship between the chemical structure of a molecule and its biological activity. | Facilitates the identification of structural modifications to this compound that could enhance its therapeutic effects. |

| Generative Models for Drug Design | Employs AI to create novel molecular structures with desired properties. nih.gov | Allows for the in silico design of new this compound analogs with optimized efficacy and safety profiles. |

| Target Identification and Validation | Analyzes biological data to identify and validate new molecular targets for drug discovery. github.io | Could uncover novel therapeutic targets for which this compound or its derivatives may be effective. |

The application of interpretable deep learning models can further provide insights into the structure-activity relationships, identifying specific molecular features or "pharmacophores" responsible for a compound's biological effects. arxiv.org This knowledge is invaluable for the rational design of new and more effective therapeutic agents based on the this compound framework.

Novel Bioconjugation Strategies for Enhanced Molecular Functionality

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, offers a powerful strategy to enhance the functionality of this compound. bionordika.nosigmaaldrich.com By attaching it to other molecules, its therapeutic properties can be improved, or it can be adapted for new applications.

One promising approach is the N-terminal modification of peptides and proteins with long-chain fatty acids like this compound. oup.com This lipidation can increase the interaction of the resulting bioconjugate with cell membranes, potentially improving its cellular uptake and biological activity. oup.com For instance, modifying a peptide with this compound could enhance its ability to penetrate cells and reach its intracellular target.

The synthesis of lipoamino acids, where an amino acid is linked to a long-chain fatty acid, is a well-established field. mdpi.com These bioconjugates have been explored for various purposes, including drug delivery and as components of antimicrobial agents. mdpi.comresearchgate.net The amino group of this compound can be reacted with a carboxylic acid to form an amide bond, while its carboxylic acid group can react with an amine, providing versatile handles for conjugation. mdpi.com

Table 2: Potential Bioconjugation Partners for this compound

| Conjugation Partner | Potential Application | Rationale |

| Peptides/Proteins | Enhanced cellular uptake, targeted drug delivery. oup.com | The long aliphatic chain of this compound can improve membrane interaction and bioavailability of the peptide or protein. |

| Polymers (e.g., PEG) | Improved solubility, prolonged circulation time. | Conjugation to a hydrophilic polymer can increase the water solubility and reduce the renal clearance of the molecule. |

| Targeting Ligands (e.g., antibodies, aptamers) | Targeted delivery to specific cells or tissues. nih.gov | Directs the this compound-containing conjugate to a desired site of action, potentially reducing off-target effects. |

| Fluorophores/Imaging Agents | Molecular imaging, diagnostic tools. | Enables the visualization and tracking of the molecule in biological systems. |

Furthermore, recent advances in bioconjugation chemistry, such as "click chemistry," offer highly efficient and specific methods for linking molecules. bionordika.no These techniques could be employed to conjugate this compound to a wide range of biomolecules with high precision, opening up new avenues for creating sophisticated molecular constructs with tailored functions.

Green Chemistry Approaches in the Synthesis of this compound and Its Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound and its derivatives can lead to more sustainable and environmentally friendly manufacturing processes.

Biocatalysis and Enzymatic Synthesis:

One of the cornerstones of green chemistry is the use of enzymes as catalysts. tudelft.nl Enzymes operate under mild conditions (temperature, pressure, and pH), are highly selective, and can often replace toxic reagents and solvents. tudelft.nl The synthesis of amino acids and their derivatives can benefit significantly from biocatalysis. For example, transaminases can be used to introduce an amino group into a keto-acid precursor, offering a green alternative to traditional chemical amination methods. nih.gov Research into the enzymatic synthesis of D-amino acids has shown the potential of using engineered enzymes to produce specific stereoisomers with high enantiomeric excess. mdpi.com

A potential biocatalytic route to this compound could involve a multi-enzyme cascade, starting from a renewable feedstock. For instance, a fatty acid could be oxidized to an α-keto acid, which is then aminated by a transaminase. nih.gov

Renewable Feedstocks:

Another key aspect of green chemistry is the use of renewable raw materials. Research has explored the synthesis of 15-aminopentadecanoic acid, a structural isomer of this compound, from erucic acid, a fatty acid found in certain plants. fnr.dewur.nl This approach involves a cross-metathesis reaction with acrylonitrile (B1666552) followed by hydrogenation. fnr.dewur.nl Similar strategies could potentially be adapted for the synthesis of this compound, utilizing fatty acids from biomass as a starting point. rsc.org

Table 3: Green Chemistry Principles and their Application to this compound Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

| Catalysis | Utilize enzymes (e.g., transaminases, lipases) for selective and efficient reactions under mild conditions. |

| Renewable Feedstocks | Employ fatty acids from plant oils or microbial sources as starting materials. fnr.dersc.org |

| Atom Economy | Design synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Safer Solvents and Auxiliaries | Replace hazardous organic solvents with greener alternatives like water or supercritical fluids, or conduct solvent-free reactions. |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure to reduce energy consumption. |

By embracing green chemistry principles, the production of this compound and its derivatives can become more economically viable and environmentally sustainable, aligning with the growing demand for greener chemical manufacturing.

Expanding the Scope of Biomedical Research Applications

While the current understanding of this compound's biomedical potential is still developing, its unique structure as a long-chain amino acid suggests several promising avenues for future research. researchgate.net

Metabolic Research:

Long-chain fatty acids are crucial energy sources for various tissues, including the heart. plos.org Alterations in fatty acid metabolism are often associated with diseases like ischemia and cardiomyopathy. plos.org Radiolabeled long-chain fatty acid derivatives have been synthesized and evaluated as imaging agents for myocardial metabolism. plos.org Similarly, labeled this compound could be developed as a probe to study amino acid and fatty acid metabolism in different pathological conditions.

Antimicrobial Peptides:

The modification of antimicrobial peptides (AMPs) with fatty acids, a process known as lipidation, has been shown to enhance their activity. nih.gov The incorporation of unnatural fatty amino acids, such as 2-aminooctanoic acid, has demonstrated a significant improvement in the antimicrobial potency of peptides. nih.gov Given its long aliphatic chain, this compound could be a valuable building block for creating novel and more effective lipopeptides to combat antibiotic-resistant bacteria.

Cancer Research:

Conjugates of purines with omega-amino acids have been investigated for their cytotoxic activity against various cancer cell lines. mdpi.com For example, N-(purin-6-yl)-15-aminopentadecanoic acid has been synthesized and studied in this context. mdpi.com Exploring the potential of this compound and its derivatives as linkers or as standalone agents in cancer therapy represents a significant area for future investigation.

Table 4: Potential Biomedical Research Areas for this compound

| Research Area | Potential Application | Rationale |

| Metabolic Imaging | Development of radiolabeled tracers for PET or SPECT imaging. | To non-invasively study amino acid and fatty acid metabolism in diseases like heart failure and cancer. plos.org |

| Antimicrobial Drug Development | Incorporation into antimicrobial peptides to create potent lipopeptides. | The long lipid tail can enhance membrane disruption and antibacterial activity. nih.gov |

| Oncology | Use as a linker in antibody-drug conjugates or as a component of novel cytotoxic agents. mdpi.com | To improve drug delivery to tumors or to directly induce cancer cell death. |

| Neuroscience | Investigation of its role in neuronal signaling and as a potential therapeutic for neurological disorders. | Long-chain fatty acids and their derivatives can modulate neuronal function. biorxiv.org |

Further basic biomedical research is needed to elucidate the specific biological roles and mechanisms of action of this compound. who.int This foundational knowledge will be crucial for translating its potential into clinical applications.

Environmental Applications and Sustainable Chemical Processes

Beyond biomedical applications, this compound and its derivatives could find utility in various environmental and sustainable chemical processes.

Corrosion Inhibition:

Amino acid derivatives have been investigated as potential corrosion inhibitors for metal surfaces. electrochemsci.org Computational studies have suggested that compounds like aminopentadecanoic acid have a high tendency to adsorb onto metal surfaces, forming a protective layer that can slow down or prevent corrosion. electrochemsci.org This property could be particularly useful in industrial settings where metal equipment is exposed to corrosive substances. electrochemsci.org

Bioremediation:

The long hydrocarbon chain of this compound makes it a surface-active molecule. This property could be harnessed for bioremediation applications, such as the cleanup of oil spills. Surfactants can help to emulsify oil, making it more accessible to microorganisms for degradation. The biodegradability of amino acid-based surfactants would be an advantage over many synthetic surfactants.

Renewable Polymers:

There is a growing interest in developing bio-based polymers as sustainable alternatives to petroleum-derived plastics. Long-chain amino acids can serve as monomers for the synthesis of polyamides. For example, 15-aminopentadecanoic acid has been investigated as a building block for renewable polyamides. fnr.de Similarly, this compound could be explored as a monomer for creating novel polyamides with unique properties. The enzymatic polymerization of diacids and diamines has been shown to be a viable route to semi-aromatic polyamides, and similar biocatalytic approaches could be applied to the polymerization of this compound. rsc.org

Table 5: Potential Environmental and Sustainable Applications

| Application | Description | Potential Benefit |

| Corrosion Inhibition | Forms a protective film on metal surfaces to prevent corrosion. electrochemsci.org | Extends the lifespan of industrial equipment and reduces maintenance costs. |

| Bioremediation | Acts as a biosurfactant to aid in the cleanup of environmental pollutants like oil spills. | Offers a biodegradable and potentially less toxic alternative to synthetic surfactants. |

| Bio-based Polymers | Serves as a monomer for the synthesis of renewable and potentially biodegradable polyamides. fnr.de | Reduces reliance on fossil fuels for plastic production and can lead to materials with a smaller environmental footprint. |

The development of sustainable chemical processes utilizing this compound derived from renewable resources aligns with the broader goals of green chemistry and a circular economy. Further research in these areas could unlock new and valuable applications for this versatile molecule.

Q & A

Q. What are the optimal hydrolysis conditions for quantifying 2-aminopentadecanoic acid in protein/peptide samples?

Hydrolysis is critical to release this compound from proteins/peptides. Acid hydrolysis (6 M HCl, 110°C for 24–72 hours) is commonly used, but prolonged exposure may degrade the amino acid. To mitigate this, include protective agents like phenol or β-mercaptoethanol . For quantification, validate hydrolysis efficiency using internal standards (e.g., norleucine) and compare recovery rates across timepoints (e.g., 24 vs. 72 hours) via liquid chromatography (LC) .

Q. Which chromatographic methods are most reliable for separating this compound from structurally similar amino acids?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with precolumn derivatization (e.g., using phenylisothiocyanate or o-phthalaldehyde) provides high resolution for hydrophobic amino acids like this compound. Ensure gradient optimization (e.g., 0.1% TFA in water/acetonitrile) to resolve co-eluting species . Ultra-performance LC (UPLC) with sub-2 µm particles enhances speed and sensitivity .

Q. How can researchers verify the purity of synthetic this compound?

Use orthogonal techniques:

- Mass spectrometry (MS): Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- Nuclear magnetic resonance (NMR): Analyze ¹H/¹³C spectra for characteristic shifts (e.g., α-amino proton at δ 3.1–3.5 ppm).

- Elemental analysis: Match experimental C, H, N percentages to theoretical values within ±0.4% .

Advanced Research Questions

Q. How should researchers address discrepancies in quantification results between ninhydrin assay and LC-MS for this compound?

Ninhydrin assays may overestimate concentrations due to cross-reactivity with primary amines. To resolve discrepancies:

- Standardize calibration curves using purified this compound.

- Validate LC-MS parameters: Optimize ionization (e.g., ESI+ mode) and use stable isotope-labeled internal standards (e.g., ¹³C-2-aminopentadecanoic acid) to correct for matrix effects .

- Compare recovery rates in spiked samples to identify interference sources .

Q. What experimental strategies can differentiate this compound’s role in lipidated peptides versus free amino acid pools?

- Selective extraction: Use chloroform/methanol (2:1) to isolate lipidated peptides, followed by acid hydrolysis to release the amino acid .

- Metabolic labeling: Incubate cells with ¹⁴C-labeled precursors and track incorporation into lipidated vs. cytoplasmic fractions via scintillation counting .

- Enzymatic assays: Apply phospholipase A2 to hydrolyze lipid moieties and quantify liberated this compound .

Q. How do temperature and pH affect the stability of this compound during long-term storage?

- Stability study design: Store samples at varying temperatures (−80°C, −20°C, 4°C) and pH (3.0, 7.4, 10.0) for 1–12 months.

- Assessment metrics: Monitor degradation via LC-MS and calculate half-life (t½).

- Key findings: Acidic conditions (pH 3.0) and −80°C storage minimize decomposition (t½ > 6 months), while alkaline conditions accelerate racemization .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound in cell-based assays?

Q. How can researchers validate the specificity of antibodies raised against this compound in immunohistochemistry?

- Preabsorption controls: Preincubate antibodies with excess this compound; signal reduction ≥80% confirms specificity.

- Cross-reactivity screening: Test against structural analogs (e.g., 2-aminotetradecanoic acid) using ELISA or Western blot.

- Knockout validation: Use CRISPR-edited cell lines lacking the amino acid to confirm absence of signal .

Methodological Optimization

Q. What are the advantages and limitations of precolumn vs. postcolumn derivatization in amino acid analysis?

Q. How can researchers standardize amino acid analysis across laboratories for multi-institutional studies?

- Reference materials: Use NIST-certified this compound (e.g., SRM 2389) for calibration .

- Interlaboratory comparisons: Participate in proficiency testing programs (e.g., ISO/IEC 17043).

- Protocol harmonization: Adopt pharmacopeial guidelines (e.g., USP <1052>) for hydrolysis, derivatization, and LC conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.